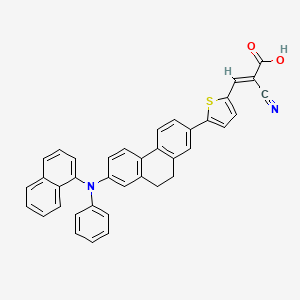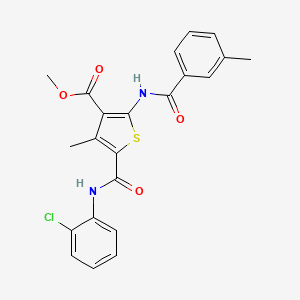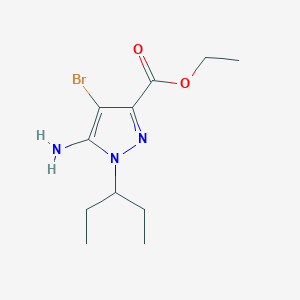
4-(Difluoromethoxy)-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-methylbenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methylbenzonitrile.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the temperature is maintained at around 50-60°C.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to target proteins or enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar difluoromethoxy group but differs in the presence of a cyclopropylmethoxy group and a carboxylic acid functional group.
4-(Difluoromethoxy)aniline: This compound has an amino group instead of a methyl group and a nitrile group.
Uniqueness
4-(Difluoromethoxy)-3-methylbenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its difluoromethoxy group enhances its stability and lipophilicity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-4,9H,1H3 |
Clave InChI |
DZMMITOZFXIIGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


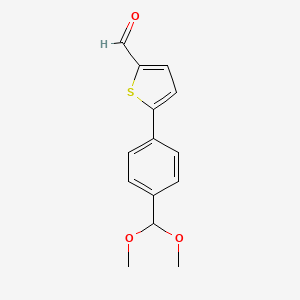
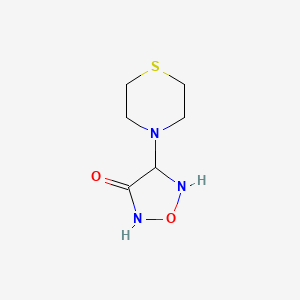

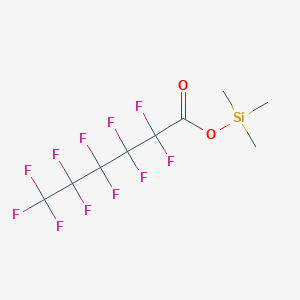
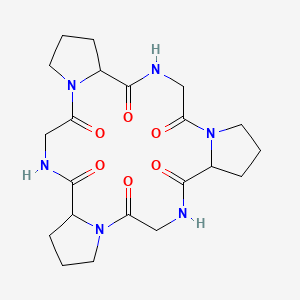


![Oxazole, 2-chloro-5-[4-(difluoromethoxy)phenyl]-](/img/structure/B12064306.png)

